2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Overview
Description
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group and a trifluoromethoxyphenyl group.
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
It’s known that trifluoromethyl ethers, a group to which this compound belongs, can undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown potential applications in the synthesis of biologically active molecules .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the glycolysis pathway . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic flux and energy production within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with lactate dehydrogenase results in enzyme inhibition, which subsequently affects the glycolytic pathway . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, its inhibition of lactate dehydrogenase can result in the accumulation of lactate and a decrease in pyruvate levels, impacting energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The presence of the compound in these compartments can influence mitochondrial function and gene expression, contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while oxidation and reduction can yield corresponding carboxylic acid derivatives or alcohols .
Scientific Research Applications
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQIQTSFCNUHCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588060 | |
Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926234-72-2 | |
Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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